3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid
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Overview
Description
3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, and a naphthyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the naphthyridinone and propanoic acid moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but lacks the naphthyridinone moiety.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a similar chlorophenyl group and propanoic acid but differs in the presence of a hydroxy group and dimethyl substitution.
Uniqueness
3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
337357-62-7 |
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Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,8-naphthyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-23-19-15(8-7-12(2)22-19)18(13-5-4-6-14(21)11-13)16(20(23)26)9-10-17(24)25/h4-8,11H,3,9-10H2,1-2H3,(H,24,25) |
InChI Key |
XYFVLSWIYKWKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)C)C(=C(C1=O)CCC(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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